![molecular formula C16H21N3O4S2 B2407616 N-[6-(tert-butylsulfamoyl)-1,3-benzothiazol-2-yl]oxolane-2-carboxamide CAS No. 692746-08-0](/img/structure/B2407616.png)
N-[6-(tert-butylsulfamoyl)-1,3-benzothiazol-2-yl]oxolane-2-carboxamide
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Description
N-[6-(tert-butylsulfamoyl)-1,3-benzothiazol-2-yl]oxolane-2-carboxamide, also known as TBOA, is a chemical compound that has been widely studied for its potential applications in scientific research. TBOA is a potent inhibitor of glutamate transporters, which are responsible for the removal of glutamate from the synaptic cleft. This compound has been shown to have a number of potential applications in the fields of neuroscience, pharmacology, and drug discovery.
Scientific Research Applications
- Application : The compound’s antioxidant activity has been evaluated, and it demonstrates excellent scavenging capability for superoxide (O2−·) and the 2,2-diphenyl-1-picrylhydrazyl radical (DPPH·). Loaded onto a modified polystyrene matrix, it effectively inhibits the oxidation of benzaldehyde .
- Application : Researchers have explored TBSA-mediated asymmetric N-heterocycle synthesis via sulfinimines. This compound has emerged as a gold standard for achieving chiral products in the last two decades .
- Application : A novel reactivity mode of tert-butanesulfinamide has been developed, allowing rapid assembly of polyfunctionalized isothiazoles through C-S and O-S bond cleavage of N-propargyl tert-butane sulfinylamide .
- Application : The compound, when immobilized on a solid support, shows promising potential as a heterogeneous antioxidant. Its free radical scavenging ability and convenient separation make it suitable for solid antioxidant applications .
Antioxidant Properties
Asymmetric Synthesis via tert-Butanesulfinamide
Polyfunctionalized Isothiazoles
Solid Antioxidant Field
properties
IUPAC Name |
N-[6-(tert-butylsulfamoyl)-1,3-benzothiazol-2-yl]oxolane-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4S2/c1-16(2,3)19-25(21,22)10-6-7-11-13(9-10)24-15(17-11)18-14(20)12-5-4-8-23-12/h6-7,9,12,19H,4-5,8H2,1-3H3,(H,17,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZHRAOYUSFBXPG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3CCCO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[6-(tert-butylsulfamoyl)-1,3-benzothiazol-2-yl]oxolane-2-carboxamide |
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